Ecamsul

Übersicht

Beschreibung

what is 'Ecamsule'? Ecamsule (also known as Mexoryl SX) is a patented photostabilizer and sunscreen ingredient developed by L'Oréal. It is used in many sunscreen products to provide broad spectrum protection from both UVA and UVB rays. the use of 'Ecamsule' Ecamsule is a synthetic sunscreen ingredient used in many skin care and cosmetic products. It is used to protect the skin from ultraviolet radiation, which can cause sunburn, skin cancer, and premature aging. Ecamsule is a photostable product, meaning it does not break down when exposed to sunlight, and is considered to be a safe and effective sunscreen ingredient. It is also water-resistant, which makes it a good choice for activities like swimming and sweating. the chemistry of 'Ecamsule' Ecamsule (also known as Mexoryl SX) is a patented organic compound used as a sunscreen ingredient. It is an oil-soluble, organic molecule with a unique chemical structure. It has the ability to absorb both UVA and UVB radiation, providing broad spectrum protection from the sun. Ecamsule has a high degree of photostability, meaning it is resistant to breakdown from sunlight, making it an ideal sunscreen ingredient. Its chemical structure also makes it highly water-resistant, allowing it to remain on the skin and provide protection even after swimming or sweating. the biochemical/physical effects of 'Ecamsule' Ecamsule, also known as Mexoryl SX, is an organic compound used as an active ingredient in some sunscreen products. It is a photostable, broad-spectrum sunscreen agent that absorbs UVA and UVB radiation. It helps protect the skin from sunburn and other forms of skin damage caused by exposure to ultraviolet radiation. Ecamsule has been shown to be safe and effective in preventing sunburn and skin damage. It works by absorbing ultraviolet radiation and converting it into heat, which is then released from the skin. Ecamsule is also believed to have antioxidant properties, which help protect the skin from free radical damage caused by UV radiation. the benefits of 'Ecamsule' include: 1. Reduced risk of skin cancer: Ecamsule is an effective sunscreen ingredient that helps protect against both UVA and UVB rays, reducing the risk of skin cancer. 2. Improved skin appearance: Ecamsule helps protect the skin from sun damage, reducing the appearance of wrinkles and age spots. 3. Reduced inflammation: Ecamsule helps to reduce inflammation in the skin, which can help to reduce redness and irritation. 4. Hydration: Ecamsule helps to keep the skin hydrated, which can help to reduce dryness and flaking. 5. Protection from environmental pollutants: Ecamsule helps to protect the skin from environmental pollutants, such as smog and smoke, which can cause damage to the skin. the related research of 'Ecamsule' 1. Ecamsule and Skin Cancer: A Review of the Evidence. 2. The Effect of Ecamsule on Ultraviolet B Photoprotection in Human Skin. 3. Ecamsule and Its Use in Sunscreen Formulations. 4. Ecamsule: A Novel UV Filter for Sunscreens. 5. Ecamsule: An Overview of its Photoprotective Properties. 6. Ecamsule: A Review of Its Photostability and Photoprotective Effects. 7. Ecamsule: A Review of Its Safety and Efficacy in Sunscreen Formulations. 8. Ecamsule: A Review of Its Photostability and Photoprotective Effects on Human Skin. 9. Ecamsule: A Comprehensive Review of Its Photoprotective Properties. 10. Ecamsule: A Review of Its Photostability and Photoprotective Effects in Sunscreen Formulations.

Wissenschaftliche Forschungsanwendungen

Sonnenschutz und UV-Schutz

Ecamsul wird aufgrund seiner Fähigkeit, ultraviolette (UV) Strahlung zu absorbieren, zu reflektieren und zu streuen, häufig in Sonnenschutzmitteln verwendet . Es spielt eine wichtige Rolle bei der Reduzierung des Auftretens von Hauterkrankungen, die durch UV-Strahlung verursacht werden . Die Wirksamkeit von Sonnenschutzmitteln bei der Vorbeugung und Minderung der schädlichen Auswirkungen von UV-Licht beruht auf ihrer Fähigkeit, Sonnenstrahlen zu absorbieren, zu reflektieren und zu streuen .

Vorbeugung von Photoaging

Im Laufe der Jahre haben die Beweise die Wirksamkeit von Sonnenschutzmitteln, einschließlich derer mit this compound, bei der Vorbeugung von Photoaging gezeigt . Photoaging ist ein Prozess, bei dem die Haut aufgrund chronischer Sonneneinstrahlung Veränderungen erfährt . Die tägliche Verwendung eines Breitband-Sonnenschutzmittels mit this compound kann Schutz vor UV-Strahlung und sichtbarem Licht bieten, um deren Auswirkungen auf Photoaging zu reduzieren .

Vorbeugung von Dyspigmentierung

Sonnenschutzmittel mit this compound haben sich als wirksam bei der Vorbeugung von Dyspigmentierung erwiesen . Dyspigmentierung ist ein Zustand, bei dem die Haut aufgrund verschiedener Faktoren, einschließlich Sonneneinstrahlung, Farbveränderungen aufweist .

Schutz vor DNA-Schäden

this compound als Wirkstoff in Sonnenschutzmitteln hat sich als Schutz vor DNA-Schäden durch UV-Strahlung erwiesen . Dies ist besonders wichtig, da DNA-Schäden zu verschiedenen Hauterkrankungen führen können, darunter Hautkrebs

Wirkmechanismus

Target of Action

Ecamsule, also known as Mexoryl SX, is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . The primary target of Ecamsule is the harmful ultraviolet (UV) radiation from the sun, specifically the UVA rays .

Mode of Action

When exposed to UV radiation, Ecamsule undergoes a process called reversible photoisomerization followed by photoexcitation . The absorbed UV radiation is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure . Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm .

Biochemical Pathways

The primary biochemical pathway affected by Ecamsule involves the absorption and release of UV radiation. By absorbing the UV radiation and releasing it as thermal energy, Ecamsule prevents the UV radiation from causing damage to the skin cells . This process reduces the formation of UV-induced pyrimidine dimers, which are a type of DNA damage that can lead to mutations and skin cancer .

Pharmacokinetics

Ecamsule is applied topically to the skin, where it acts locally to absorb UV radiation . As a topical agent, its absorption, distribution, metabolism, and excretion (ADME) properties are primarily related to its interaction with the skin and its stability in the environment.

Result of Action

The primary result of Ecamsule’s action is the protection of the skin from harmful UV radiation. By absorbing UV radiation and preventing it from penetrating the skin, Ecamsule reduces the risk of sunburn, premature skin aging, and skin cancer . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Action Environment

The efficacy and stability of Ecamsule can be influenced by environmental factors such as the intensity of UV radiation and the temperature. Ecamsule is known for its photostability, meaning it maintains its effectiveness even when exposed to light . Nonetheless, like all sunscreens, Ecamsule should be reapplied regularly, especially after swimming or sweating, to ensure continued protection .

Safety and Hazards

Ecamsule is a topical preparation and should not be absorbed . Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of Ecamsule is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

Biochemische Analyse

Biochemical Properties

Ecamsule plays a crucial role in biochemical reactions, particularly in the absorption of UV radiation. When exposed to UV, Ecamsule undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin . This process protects the skin from UV exposure.

Cellular Effects

Ecamsule’s primary cellular effect is to protect cells from the harmful effects of UV radiation. By absorbing UV rays and releasing them as thermal energy, Ecamsule prevents these rays from penetrating the skin and causing cellular damage . This can influence cell function by reducing the risk of UV-induced damage, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ecamsule involves protection against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . Ecamsule is photostable and does not degrade significantly when exposed to light . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Temporal Effects in Laboratory Settings

The effects of Ecamsule over time in laboratory settings are primarily related to its photostability. Unlike some other sunscreen ingredients, Ecamsule does not degrade significantly when exposed to light . This means that it can provide long-term protection against UV radiation, making it a valuable ingredient in sunscreens.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Ecamsule in animal models are limited, the safety and efficacy of Ecamsule have been extensively studied in humans. Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of Ecamsule is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

Metabolic Pathways

Given that it is a topical preparation and is not meant to be absorbed, it is likely that its metabolic pathways are minimal .

Transport and Distribution

As a topical preparation, Ecamsule is primarily distributed on the surface of the skin. It is not meant to be absorbed or transported within cells or tissues .

Subcellular Localization

Given that Ecamsule is not absorbed into the skin, it does not have a subcellular localization. Its primary function is to absorb UV radiation at the skin’s surface, preventing it from penetrating the skin and causing cellular damage .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ecamsule can be achieved through a multistep process involving several key reactions. The general strategy involves the conversion of starting materials into intermediates, which are then further modified to yield the desired product. The overall synthesis pathway is as follows:", "Starting Materials": [ "4-tert-butyl-4'-methoxydibenzoylmethane", "4-aminobenzoic acid", "Ethyl chloroformate", "Triethylamine", "Methanol", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the amino group of 4-aminobenzoic acid with ethyl chloroformate and triethylamine to form ethyl 4-(ethoxycarbonyl)aminobenzoate", "Step 2: Reduction of ethyl 4-(ethoxycarbonyl)aminobenzoate with sodium borohydride to form ethyl 4-aminobenzoate", "Step 3: Acylation of ethyl 4-aminobenzoate with acetic anhydride to form ethyl 4-acetoxybenzoate", "Step 4: Conversion of 4-tert-butyl-4'-methoxydibenzoylmethane to its acid chloride derivative with thionyl chloride", "Step 5: Coupling of ethyl 4-acetoxybenzoate with the acid chloride derivative of 4-tert-butyl-4'-methoxydibenzoylmethane in the presence of triethylamine to form 2-ethylhexyl 4-(tert-butyl)-4'-methoxydibenzoylmethane-2'-carboxylate", "Step 6: Hydrolysis of the ester group in 2-ethylhexyl 4-(tert-butyl)-4'-methoxydibenzoylmethane-2'-carboxylate with sodium hydroxide to form 2-ethylhexyl 4-(tert-butyl)-4'-methoxydibenzoylmethane-2'-carboxylic acid", "Step 7: Neutralization of the product from step 6 with hydrochloric acid to form 2-ethylhexyl 2-(4-tert-butyl-4'-methoxydibenzoyl)methanesulfonate", "Step 8: Conversion of 2-ethylhexyl 2-(4-tert-butyl-4'-methoxydibenzoyl)methanesulfonate to Ecamsule by reacting with sodium hydroxide and water to form 2-ethylhexyl 2-{[4-(tert-butyl)-4'-methoxydibenzoyl]amino}benzoate" ] } | |

| Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV. | |

CAS-Nummer |

92761-26-7 |

Molekularformel |

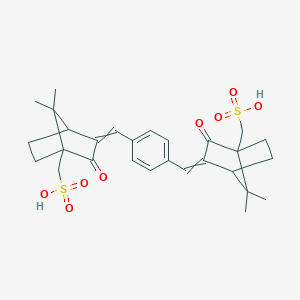

C28H34O8S2 |

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+ |

InChI-Schlüssel |

HEAHZSUCFKFERC-IWGRKNQJSA-N |

Isomerische SMILES |

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C |

SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |

Kanonische SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |

Color/Form |

Solid |

melting_point |

255 °C (decomposes) |

Andere CAS-Nummern |

92761-26-7 |

Piktogramme |

Corrosive |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

In water, 0.1507 mg/L at 25 °C (est) |

Synonyme |

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid) Ecamsule Mexoryl SX terephthalylidene dicamphor sulfonic acid |

Dampfdruck |

6.28X10-23 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4182.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4258.png)

![1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one](/img/structure/B4576.png)